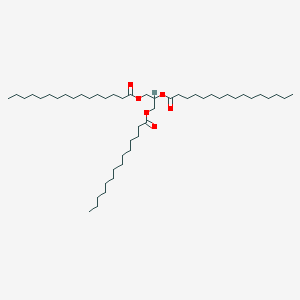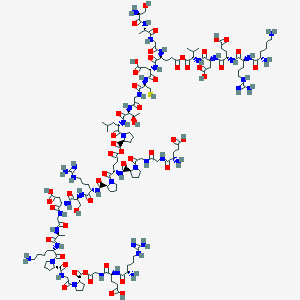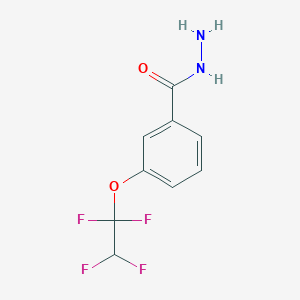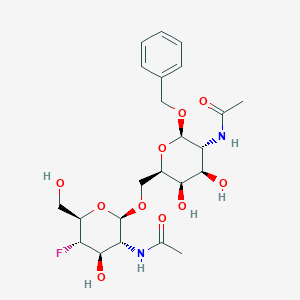
Artelinic acid
概要
説明
Artelinic acid is a semi-synthetic derivative of the natural compound artemisinin, which is extracted from the plant Artemisia annua. It is primarily investigated as an antimalarial agent due to its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . This compound is known for its lower neurotoxicity compared to other artemisinin derivatives such as arteether and artemether .
準備方法
合成経路と反応条件: アルテリニック酸は、アルテミシニンを出発物質とする一連の化学反応によって合成されます。このプロセスには、アルテミシニンの構造を修飾して安息香酸部分を導入することが含まれます。 これは通常、エステル化とそれに続く加水分解反応によって達成されます .
工業生産方法: アルテリニック酸の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、化学変換を促進するために有機溶媒と触媒を使用することが含まれます。 最終生成物は、結晶化やその他の分離技術によって精製されます .
化学反応の分析
反応の種類: アルテリニック酸は、以下を含むさまざまな化学反応を起こします。
酸化: アルテリニック酸は、酸化されてさまざまな代謝産物を生成することができます。
還元: 還元反応は、アルテリニック酸に存在する官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたアルテリニック酸のさまざまな誘導体があり、薬理作用が異なります .
4. 科学研究への応用
アルテリニック酸は、以下を含むいくつかの科学研究への応用があります。
化学: アルテミシニン誘導体の化学的挙動を研究するためのモデル化合物として使用されます。
生物学: 特に抗マラリア活性における生物系への影響について調査されています。
医学: マラリアの潜在的な治療法として探索されており、有効性と安全性に関する研究が続けられています。
科学的研究の応用
Artelinic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of artemisinin derivatives.
Biology: Investigated for its effects on biological systems, particularly its antimalarial activity.
Medicine: Explored as a potential treatment for malaria, with studies focusing on its efficacy and safety profile.
Industry: Utilized in the development of new antimalarial drugs and formulations
作用機序
アルテリニック酸は、寄生虫の細胞構造を損傷する活性酸素種を生成することによって、抗マラリア効果を発揮します。この化合物は、寄生虫内のヘム分子を標的とし、寄生虫の代謝プロセスを阻害する毒性のあるフリーラジカルの生成につながります。 最終的に、これは寄生虫の死をもたらします .
類似の化合物:
- アルテスネート
- アルテメテル
- アルテエテル
- ジヒドロアルテミシニン
比較: アルテリニック酸は、神経毒性が低く、酸性条件下で安定性が高いことから、アルテミシニン誘導体のなかでユニークです。 アルテスネートとアルテメテルは臨床現場で広く使用されていますが、アルテリニック酸は安全性と有効性において潜在的な利点を提供します。ただし、まだ調査中であり、広く使用されているわけではありません .
アルテリニック酸は、抗マラリア療法におけるその可能性を完全に理解し、使用を最適化することを目的とした継続的な研究の対象となっています。
類似化合物との比較
- Artesunate
- Artemether
- Arteether
- Dihydroartemisinin
Comparison: Artelinic acid is unique among artemisinin derivatives due to its lower neurotoxicity and higher stability in acidic conditions. While artesunate and artemether are widely used in clinical settings, this compound offers potential advantages in terms of safety and efficacy, although it is still under investigation and not yet widely used .
This compound continues to be a subject of extensive research, with ongoing studies aimed at fully understanding its potential and optimizing its use in antimalarial therapy.
特性
IUPAC Name |
4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25)/t13-,14-,17+,18+,20+,21-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHKOOJXSALHN-ILQPJIFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316558 | |
| Record name | β-Artelinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120020-26-0 | |
| Record name | β-Artelinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120020-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artelinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120020260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Artelinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTELINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08X93406PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)



